Methyl 2-bromotriacontanoate
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Overview
Description
Methyl 2-bromotriacontanoate is an organic compound with the molecular formula C31H61BrO2. It is a long-chain fatty acid ester, specifically a methyl ester of 2-bromotriacontanoic acid. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromotriacontanoate can be synthesized through the esterification of 2-bromotriacontanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the bromination of triacontanoic acid followed by esterification. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent esterification step is similar to the laboratory method, involving methanol and an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromotriacontanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ester to the corresponding carboxylic acid or further to carbon dioxide and water under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-hydroxytriacontanoate or other substituted derivatives.
Reduction: Formation of 2-bromotriacontanol.
Oxidation: Formation of 2-bromotriacontanoic acid or complete oxidation to carbon dioxide and water.
Scientific Research Applications
Methyl 2-bromotriacontanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of long-chain fatty acid derivatives and their reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its long-chain fatty acid structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-bromotriacontanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and function. Its bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A shorter-chain analog with similar reactivity but different physical properties.
Ethyl 2-bromotriacontanoate: An ethyl ester analog with slightly different solubility and reactivity.
Methyl 2-chlorotriacontanoate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
Methyl 2-bromotriacontanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. Its long-chain structure makes it particularly useful in studies involving lipid membranes and long-chain fatty acid metabolism.
Properties
CAS No. |
112523-49-6 |
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Molecular Formula |
C31H61BrO2 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
methyl 2-bromotriacontanoate |
InChI |
InChI=1S/C31H61BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(32)31(33)34-2/h30H,3-29H2,1-2H3 |
InChI Key |
CDVUBZHTELEYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)Br |
Origin of Product |
United States |
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